molecular formula C23H29N3O3S B2503002 4-Methyl-3-(piperidylsulfonyl)phenyl 4-phenylpiperazinyl ketone CAS No. 420832-25-3

4-Methyl-3-(piperidylsulfonyl)phenyl 4-phenylpiperazinyl ketone

Cat. No. B2503002
CAS RN: 420832-25-3
M. Wt: 427.56
InChI Key: IOXXNJMBKABMCY-UHFFFAOYSA-N
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Description

Compounds with similar structures often have important biological activities . For instance, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone is a dopamine transporter reuptake inhibitor used as a lead compound to find a DRI transporter site antagonist .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques . The carbonyl group is a common feature in aldehydes and ketones, and the position of this group along with the attached groups (hydrogen, alkyl, or aryl) distinguishes between them .


Chemical Reactions Analysis

Aldehydes and ketones, which may be part of the structure of the compound, can undergo a variety of chemical reactions. They can be reduced to alcohols using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) .

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds often interact with biological targets to exert their effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

(4-methyl-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-19-10-11-20(18-22(19)30(28,29)26-12-6-3-7-13-26)23(27)25-16-14-24(15-17-25)21-8-4-2-5-9-21/h2,4-5,8-11,18H,3,6-7,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXXNJMBKABMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(piperidylsulfonyl)phenyl 4-phenylpiperazinyl ketone

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